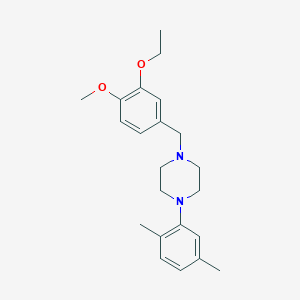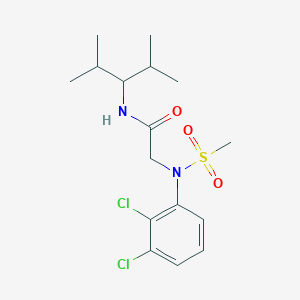
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as APDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APDC is a heterocyclic compound that contains a pyridine ring and two cyano groups, making it a versatile building block for various chemical reactions.
作用機序
The mechanism of action of 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a chelating agent involves the formation of a five-membered ring complex with the metal ion. This complexation prevents the metal ion from interacting with other molecules in the system, allowing researchers to study the specific effects of the metal ion on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile depend on the metal ion that it chelates. For example, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to inhibit the activity of copper-dependent enzymes such as superoxide dismutase and lysyl oxidase, which are involved in oxidative stress and extracellular matrix formation, respectively. In contrast, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to activate the activity of zinc-dependent enzymes such as carbonic anhydrase, which is involved in acid-base balance and ion transport.
実験室実験の利点と制限
One advantage of using 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a chelating agent is its high selectivity for certain metal ions, which allows researchers to study the specific effects of these ions on biological processes. However, one limitation of using 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.
将来の方向性
There are several future directions for research on 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, including the development of novel 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile derivatives with improved selectivity and lower toxicity. Additionally, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be used in combination with other chelating agents or drugs to enhance their efficacy or reduce their side effects. Finally, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be used in the development of new diagnostic or therapeutic agents for diseases that are associated with metal ion dysregulation.
合成法
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can be synthesized through a multi-step process that involves the condensation of 4-chloroaniline with malononitrile, followed by cyclization and oxidation. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
科学的研究の応用
4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been widely used in scientific research as a chelating agent for various metal ions, including copper, zinc, and iron. Its ability to form stable complexes with these metal ions has made it a useful tool for studying the role of these metals in biological systems. For example, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been used to study the role of copper in Alzheimer's disease and the role of zinc in prostate cancer.
特性
IUPAC Name |
4-anilino-2-oxo-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-6-9-8-16-13(18)11(7-15)12(9)17-10-4-2-1-3-5-10/h1-5,8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSKHEUQFKKGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)

![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)
![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)

![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)


